molecular formula C18H23NO5 B1379551 2-tert-Butoxycarbonyloxy-indole-1-carboxylic acid tert-butyl ester CAS No. 1440526-59-9

2-tert-Butoxycarbonyloxy-indole-1-carboxylic acid tert-butyl ester

Cat. No. B1379551
M. Wt: 333.4 g/mol
InChI Key: WEQQFQSTEHLHCZ-UHFFFAOYSA-N
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Description

2-tert-Butoxycarbonyloxy-indole-1-carboxylic acid tert-butyl ester is a chemical compound with the CAS Number: 1440526-59-9 . It has a molecular weight of 333.38 and its IUPAC name is tert-butyl 2-((tert-butoxycarbonyl)oxy)-1H-indole-1-carboxylate . It is a white solid and is stored at temperatures between 0-5°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H23NO5/c1-17(2,3)23-15(20)19-13-10-8-7-9-12(13)11-14(19)22-16(21)24-18(4,5)6/h7-11H,1-6H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a white solid with a molecular weight of 333.38 . It is stored at temperatures between 0-5°C . The compound’s stability and reactivity would depend on the specific conditions and other chemicals present.

Scientific Research Applications

Synthesis of Heterocyclic Carboxylic Acids and Esters

The synthesis of tert-butyl esters of indole-5-carboxylic acid and related compounds demonstrates the utility of tert-butyl trichloroacetimidate in accessing various heterocyclic carboxylic acids. These compounds are pivotal in pharmaceutical chemistry for their potential biological activities (Fritsche, Deguara, & Lehr, 2006). Furthermore, the reaction of dicarbonates with carboxylic acids, catalyzed by weak Lewis acids, outlines a general method for synthesizing anhydrides and esters, offering a clean synthesis pathway for carboxylic anhydrides and esters, including those involving tert-butyl groups (Bartoli et al., 2007).

Direct Preparation of tert-Butyl Esters

A practical approach for the direct preparation of tert-butyl esters from 2-tert-butoxypyridine using boron trifluoride·diethyl etherate under mild conditions has been developed, highlighting the efficiency of this method in synthesizing tert-butyl esters from various carboxylic acids (La & Kim, 2018).

Flow Microreactor Systems for tert-Butyl Ester Synthesis

The use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into organic compounds presents a more efficient, versatile, and sustainable method compared to traditional batch processes. This development signifies an advancement in synthetic organic chemistry, making the synthesis of tertiary butyl esters more accessible (Degennaro et al., 2016).

Synthesis of N-Protected Amino Acid Esters

An easy synthesis of N-protected amino acid esters, including tert-butyl esters, using urethane N-protected carboxyanhydrides (UNCAs) highlights a novel method for obtaining N-protected amino acid tert-butyl esters. This approach showcases the reactivity of UNCAs and its application in peptide synthesis (Chevallet et al., 2004).

properties

IUPAC Name

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonyloxy]indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-17(2,3)23-15(20)19-13-10-8-7-9-12(13)11-14(19)22-16(21)24-18(4,5)6/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQQFQSTEHLHCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1OC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butoxycarbonyloxy-indole-1-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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